molecular formula C27H24N4O4S B11214092 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Número de catálogo: B11214092
Peso molecular: 500.6 g/mol
Clave InChI: IHCCCMNEDYKTIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted at position 7 with a benzyl group linked to a 4-phenylpiperazine moiety via a carbonyl bridge. Such methods suggest that the target compound could be synthesized via similar carbamate or amide bond-forming reactions.

Propiedades

Fórmula molecular

C27H24N4O4S

Peso molecular

500.6 g/mol

Nombre IUPAC

7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H24N4O4S/c32-25(30-12-10-29(11-13-30)20-4-2-1-3-5-20)19-8-6-18(7-9-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h1-9,14-15H,10-13,16-17H2,(H,28,36)

Clave InChI

IHCCCMNEDYKTIF-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origen del producto

United States

Métodos De Preparación

Core Quinazolinone Skeleton Construction

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives or their functional equivalents. A widely employed strategy involves the condensation of 2-aminobenzamide precursors with carbonyl-containing reagents. For example, microwave-assisted cyclization has proven effective in accelerating the formation of the quinazolinone ring system . In one protocol, anthranilic acid reacts with furan-2-carbonyl chloride under microwave irradiation (150°C, 10 minutes) to yield 2-(furan-2-yl)quinazolin-4(3H)-one derivatives in 53% yield .

Functionalization at Position 6: Thioxo Group Introduction

The 6-thioxo group is introduced via sulfurization of a precursor ketone or amide. Lawesson’s reagent or phosphorus pentasulfide (P4S10) are standard reagents for converting carbonyl groups to thiocarbonyls. In a representative procedure, 2-(furan-2-yl)-6-methylquinazolin-4(3H)-one was treated with N-bromosuccinimide (NBS) followed by thiolation to afford the corresponding thioxo derivative .

Optimization Note : Reaction temperature and solvent polarity significantly impact thiocarbonyl yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility, while temperatures above 80°C may promote side reactions .

Benzyl Substituent Installation at Position 7

The 7-benzyl group is introduced through nucleophilic alkylation or transition-metal-catalyzed coupling. A practical approach involves the Ullmann coupling of a halogenated quinazolinone intermediate with a benzylamine derivative. For example, 7-iodoquinazolin-4(3H)-one reacts with 4-(4-phenylpiperazin-1-yl)benzylamine in the presence of CuI and Cs2CO3 in DMF at 40°C, achieving 59% yield .

Alternative Method : Microwave-assisted alkylation reduces reaction times. Lee et al. reported a 72% yield for a similar benzylation using microwave irradiation (80°C, 10 minutes) in methanol with acetic acid as a catalyst .

Piperazine Carbonyl Linkage Formation

The 4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl moiety is constructed via amide bond formation between a benzyl carboxylic acid and 4-phenylpiperazine. Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) facilitates coupling. In a protocol adapted from Xie et al., PEG-supported carbodiimides enabled efficient amidation under mild conditions (room temperature, 2 hours) .

Stepwise Synthesis :

  • 4-Carboxybenzyl bromide is prepared by bromination of 4-methylbenzoic acid followed by oxidation.

  • Amide coupling : React 4-carboxybenzyl bromide with 4-phenylpiperazine using EDC and HOBt in dichloromethane.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) yields the desired benzylpiperazine intermediate .

Final Assembly and Purification

The convergent synthesis strategy involves coupling the functionalized benzylpiperazine intermediate with the thioxo-quinazolinone core. Mitsunobu conditions (DIAD, PPh3) or nucleophilic displacement under basic conditions (K2CO3, DMF) are viable for this step .

Reaction Conditions Table :

StepReagents/ConditionsYieldReference
Quinazolinone cyclizationAnthranilic acid, furan-2-carbonyl chloride, microwave (150°C, 10 min)53%
Thioxo introductionLawesson’s reagent, DMF, 80°C, 4h68%
Benzylation7-Iodoquinazolinone, 4-(4-phenylpiperazin-1-yl)benzylamine, CuI, Cs2CO3, DMF, 40°C59%
Amide couplingEDC, HOBt, DCM, rt, 12h85%

Purification : Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Lyophilization provides the compound as a stable solid .

Challenges and Optimization Opportunities

  • Stereochemical Control : The dihydroquinazolinone system may exhibit axial chirality. Asymmetric synthesis using chiral auxiliaries or catalysts remains unexplored for this compound.

  • Scale-Up Limitations : Microwave-assisted steps, while efficient, require specialized equipment for industrial production. Transitioning to thermal methods with optimized catalysts (e.g., Pd-NHC complexes) could improve scalability .

  • Byproduct Formation : Thiocarbonyl groups are prone to oxidation. Including antioxidants like sodium dithionite during workup minimizes disulfide byproducts .

Análisis De Reacciones Químicas

Tipos de reacciones

8(5H)-ona, 7-{4-[(4-fenilpiperazin-1-il)carbonil]bencil}-6-tioxo-6,7-dihidro[1,3]dioxolo[4,5-g]quinazolin- experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.

    Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, disolventes específicos y, a veces, atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolinona con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo en la molécula .

Aplicaciones Científicas De Investigación

8(5H)-ona, 7-{4-[(4-fenilpiperazin-1-il)carbonil]bencil}-6-tioxo-6,7-dihidro[1,3]dioxolo[4,5-g]quinazolin- tiene varias aplicaciones de investigación científica:

    Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

    Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.

    Medicina: El compuesto se investiga por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos y cáncer.

    Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.

Mecanismo De Acción

El mecanismo de acción de 8(5H)-ona, 7-{4-[(4-fenilpiperazin-1-il)carbonil]bencil}-6-tioxo-6,7-dihidro[1,3]dioxolo[4,5-g]quinazolin- involucra su interacción con objetivos y vías moleculares específicas. Se sabe que el compuesto se une a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Variations and Molecular Properties

Key structural differences among analogues include:

  • Piperazine substituents : Phenyl (target compound), 2-fluorophenyl , and 2,3-dimethylphenyl .
  • Linker groups : Benzyl (target compound), hexyl , and butyl .
  • Core modifications: Quinazolinone vs. quinolone derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids ).
Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Substituent Linker Type
Target Compound C₂₈H₂₅N₅O₄S 527.60 Phenyl Benzyl
7-{6-[4-(2-Fluorophenyl)-1-piperazinyl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8-one C₂₉H₃₁FN₅O₄S 572.66 2-Fluorophenyl Hexyl
7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8-one C₂₈H₃₁N₅O₄S 541.65 2,3-Dimethylphenyl Butyl

Research Findings and Limitations

  • Synthetic Efficiency : The use of triphosgene in coupling reactions (as in ) offers high yields but raises safety concerns due to its toxicity. Alternative coupling agents (e.g., carbodiimides) may be explored for safer synthesis.
  • Activity Trends : While biological data are absent in the provided evidence, structural analogs with fluorinated piperazines (e.g., ) often exhibit improved pharmacokinetic profiles due to enhanced lipophilicity and membrane permeability .

Actividad Biológica

The compound 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 396.48 g/mol. The structure features a quinazoline core substituted with a thioxo group and a piperazine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies indicate that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, modifications to the quinazoline structure have led to enhanced activity against various cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were found to be lower than that of acarbose, a standard drug used for diabetes management, indicating superior inhibitory potential .

Neuropharmacological Effects

The piperazine component of the compound suggests possible neuropharmacological activity. Compounds containing piperazine have been linked to antipsychotic and anxiolytic effects. Investigations into the mechanism of action revealed that these compounds might modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring or the piperazine moiety can significantly influence potency and selectivity:

Position Modification Effect on Activity
2Methyl substitutionIncreased anticancer activity
4Fluoro group additionEnhanced enzyme inhibition
7Thioxo group presenceImproved binding affinity

These modifications highlight the importance of chemical diversity in enhancing pharmacological properties.

Study 1: Anticancer Efficacy

In a study published in 2020, researchers synthesized several derivatives of quinazoline and evaluated their anticancer properties against breast cancer cell lines. One derivative exhibited an IC50 value of 45 μM, significantly lower than that of standard treatments . This study underscores the potential of modifying the compound to enhance therapeutic efficacy.

Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted to assess the α-glucosidase inhibitory activity of various quinazoline derivatives. The lead compound demonstrated an IC50 value of 49 μM, showcasing its potential as a new antidiabetic agent . The findings suggest that further optimization could yield more potent inhibitors.

Q & A

Q. Characterization :

  • Structural Confirmation : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the dioxolo and piperazine regions .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry (ESI-MS) for molecular ion verification .

Basic Research Question: How should researchers design initial biological activity screens for this compound?

Answer:
Prioritize targets based on structural analogs:

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays for tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazolinone core’s ATP-binding affinity .
  • GPCR Profiling : Screen for serotonin (5-HT₁A/2A) or dopamine receptor binding via radioligand displacement assays, leveraging the 4-phenylpiperazine moiety’s GPCR affinity .
  • Cytotoxicity : Test against NCI-60 cancer cell lines with MTT assays, noting IC₅₀ values and selectivity indices .

Experimental Controls : Include reference compounds (e.g., gefitinib for kinase inhibition, aripiprazole for GPCRs) to contextualize activity .

Advanced Research Question: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Answer:
Focus on modular modifications:

  • Region-Specific Changes :

    Region Modification Impact
    PiperazineReplace phenyl with heteroaromatic groups (e.g., pyridyl)Alters receptor selectivity
    Benzyl linkerVary alkyl chain length or introduce halogensModulates lipophilicity and membrane permeability
    Thioxo groupSubstitute with carbonyl or selenoxoAffects redox activity and metabolic stability

Synthesis Workflow : Use parallel synthesis with automated liquid handlers to generate 10–20 derivatives per batch. Validate via high-throughput LC-MS .

Advanced Research Question: How can computational modeling improve reaction design and target prediction?

Answer:

  • Reaction Optimization : Apply density functional theory (DFT) to model transition states in cyclocondensation steps. Use COSMOtherm to predict solvent effects on yield .
  • Target Prediction :
    • Perform molecular docking (AutoDock Vina) against kinase or GPCR homology models. Prioritize targets with Glide scores < −7.0 kcal/mol .
    • Use QSAR models trained on ChEMBL data to predict ADMET properties (e.g., logP, CYP inhibition) .

Validation : Cross-check computational hits with experimental SPR (surface plasmon resonance) binding assays .

Advanced Research Question: What pharmacokinetic (PK) challenges arise from this compound’s structure, and how can they be addressed?

Answer:
Challenges :

  • Low Solubility : Due to the dioxolo-quinazolinone core (clogP ~3.5).
  • Metabolic Instability : Piperazine N-demethylation via CYP3A4 .

Q. Mitigation Strategies :

  • Formulation : Use nanocrystal dispersion or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce acetyl or phosphate groups at the quinazolinone 8-position to improve bioavailability .
  • CYP Inhibition Screening : Co-incubate with ketoconazole in hepatocyte assays to identify metabolic hotspots .

Advanced Research Question: How should researchers resolve contradictions in bioactivity data across studies?

Answer:
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or incubation times .
  • Impurity Effects : Trace thiourea byproducts from Lawesson’s reagent may inhibit kinases non-specifically .

Q. Resolution Workflow :

Reproducibility Checks : Repeat assays in triplicate with standardized protocols (e.g., ATCC cell lines, fixed ATP concentrations).

Impurity Profiling : Use LC-HRMS to quantify byproducts; correlate bioactivity with purity thresholds (>95%) .

Orthogonal Assays : Confirm GPCR activity via cAMP accumulation assays alongside radioligand binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.